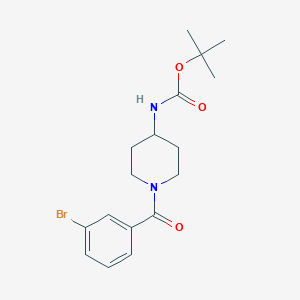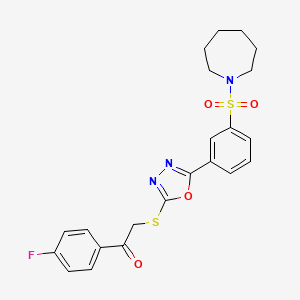![molecular formula C21H23BrF2N2O2 B2629655 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106769-75-8](/img/structure/B2629655.png)
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an imidazopyridinium core, which is a type of heterocyclic compound . The presence of the difluoromethoxy group attached to a phenyl ring suggests that it might have interesting electronic properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography could provide detailed information about its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The imidazopyridinium ring might participate in various reactions, and the difluoromethoxy group could influence its electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Structural Studies and Molecular Interactions
The compound 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide, structurally similar to the queried chemical, has been analyzed through X-ray diffraction, FTIR spectra, and B3LYP calculations. The compound exists in equilibrium mixtures in DMSO and D2O solutions, and its NMR chemical shifts correlate well with calculated magnetic isotropic shielding tensors, indicating specific molecular interactions and structural stability (Szafran et al., 2006).
Derivatives and Synthesis
N-Heterocyclic Carbene (NHC) Derivatives and Coordination Chemistry
1,3-Di(benzyloxy)imidazolium bromide and its derivatives have been synthesized and their crystal structures determined. These derivatives show potential in forming carbene complexes with different metals, indicating applications in coordination chemistry and material science (Laus et al., 2010).
Photophysical Properties and Sensing Applications
Fluorescence and Sensing Applications
3-Hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives have been synthesized and evaluated for fluorescence emission. The hydroxymethyl group acts as an enhancer of fluorescence intensity, suggesting these compounds' utility in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Synthesis and Medicinal Chemistry Applications
Synthesis and Reactivity
Various 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives have been synthesized via a three-component reaction. This method indicates the versatility of the core structure in generating novel compounds potentially useful in medicinal chemistry and drug design (Ghandi et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N2O2.BrH/c1-15-5-4-6-17(13-15)24-14-21(26,25-12-3-2-7-19(24)25)16-8-10-18(11-9-16)27-20(22)23;/h4-6,8-11,13,20,26H,2-3,7,12,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVMTQHFOOKPOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2629575.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2629576.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2629577.png)

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2629579.png)
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2629580.png)
![1-(2-((4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2629581.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate](/img/structure/B2629582.png)
![(4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629586.png)




![N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2629593.png)